N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride

Kinase inhibitor structure-activity relationship regiochemistry

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a pyrimidine-4,6-diamine derivative bearing a cyclopropyl group at N4 and a piperidin-2-ylmethyl substituent at N6. With molecular formula C13H22ClN5 and a molecular weight of 283.80 g mol⁻¹ , it belongs to the class of 4,6‑diaminopyrimidine kinase inhibitor scaffolds exemplified in patents such as US 8,748,606.

Molecular Formula C13H22ClN5
Molecular Weight 283.8
CAS No. 1353956-39-4
Cat. No. B2761479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride
CAS1353956-39-4
Molecular FormulaC13H22ClN5
Molecular Weight283.8
Structural Identifiers
SMILESC1CCNC(C1)CNC2=CC(=NC=N2)NC3CC3.Cl
InChIInChI=1S/C13H21N5.ClH/c1-2-6-14-11(3-1)8-15-12-7-13(17-9-16-12)18-10-4-5-10;/h7,9-11,14H,1-6,8H2,(H2,15,16,17,18);1H
InChIKeyXYOHJBTYHZDKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine Hydrochloride (CAS 1353956-39-4) – Building Block Baseline for Targeted Procurement


N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine hydrochloride is a pyrimidine-4,6-diamine derivative bearing a cyclopropyl group at N4 and a piperidin-2-ylmethyl substituent at N6. With molecular formula C13H22ClN5 and a molecular weight of 283.80 g mol⁻¹ [1], it belongs to the class of 4,6‑diaminopyrimidine kinase inhibitor scaffolds exemplified in patents such as US 8,748,606 [2]. This scaffold is recognized in medicinal chemistry for its ability to modulate kinase activity, with the specific N4‑cyclopropyl‑N6‑piperidin‑2‑ylmethyl arrangement offering a defined vector geometry that influences binding site complementarity and selectivity profiles.

Why Generic Substitution Fails for N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine Hydrochloride in Kinase-Targeted Studies


Though the pyrimidine-4,6-diamine scaffold is shared among many kinase inhibitor building blocks [1], the precise substitution pattern determines the three‑dimensional orientation of the piperidine ring and cyclopropyl group, which in turn influences target kinase binding, selectivity, and physicochemical properties. For example, the piperidin‑2‑ylmethyl isomer positions the basic nitrogen closer to the pyrimidine core than the piperidin‑3‑ylmethyl or piperidin‑4‑ylmethyl isomers (e.g., CAS 1353980‑49‑0, which shares the same molecular formula and weight but differs in regiochemistry [2]), potentially altering hydrogen‑bond networks and steric complementarity within the kinase ATP‑binding pocket. Substituting a simpler dialkylamino analog (e.g., N4‑cyclopropyl‑N6,N6‑dimethylpyrimidine‑4,6‑diamine, CAS 1353987‑43‑5, MW 178.23 ) eliminates the piperidine ring entirely, removing a key solubilizing group and disrupting vector geometry. These structural differences mean that procurement decisions based solely on core scaffold similarity risk generating non‑overlapping biological data.

Quantitative Differentiation Evidence for N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine Hydrochloride vs. Closest Analogs


Regiochemical Precision: piperidin‑2‑ylmethyl vs. piperidin‑3‑ylmethyl Isomer

The target compound features a piperidin‑2‑ylmethyl substituent, whereas the isomeric comparator N4‑cyclopropyl‑N6‑(piperidin‑3‑ylmethyl)pyrimidine‑4,6‑diamine hydrochloride (CAS 1353980‑49‑0) carries the piperidine at the 3‑position [1]. Both share the molecular formula C₁₃H₂₂ClN₅ and molecular weight 283.80, but the position of the piperidine nitrogen differs, yielding distinct spatial orientation. While identical by mass, the regiochemical difference alters the intramolecular hydrogen‑bonding capacity and steric profile, which can translate to different kinase selectivity profiles in biochemical assays. Direct head‑to‑head biochemical data for this specific pair are not publicly available; the differentiation rests on well‑established principles of medicinal chemistry regiochemistry.

Kinase inhibitor structure-activity relationship regiochemistry

Purity Benchmarking: NLT 98% (MolCore) vs. 95% (AKSci) for Procurement‑Ready Material

Two reputable vendors provide the target compound with different purity specifications: MolCore offers a minimum purity of 98% , while AKSci supplies the compound at 95% purity . The 3 percentage‑point difference represents a measurable purity gap that may be significant for applications requiring high‑purity starting material, such as sensitive biochemical assays or downstream derivatization. Both vendors provide the hydrochloride salt; MolCore additionally states ISO certification compliance for global pharmaceutical R&D and quality control .

Quality control purity specification vendor comparison

Scaffold‑Class Evidence: 4,6‑Diaminopyrimidine Core as Privileged Kinase Inhibitor Scaffold

The 4,6‑diaminopyrimidine core is a recognized privileged scaffold for kinase inhibitor design, as evidenced by patent US 8,748,606, which claims broad utility for 4,6‑diaminopyrimidine compounds as inhibitors of kinases including EGFR and other therapeutically relevant targets [1]. The target compound, with its specific N4‑cyclopropyl and N6‑piperidin‑2‑ylmethyl substitution, falls within this claimed chemical space, providing a documented intellectual-property rationale for its use as a lead‑generation building block. The patent does not provide specific IC₅₀ data for the exact compound, but the class‑level evidence supports its potential for generating ATP‑competitive kinase probes.

Kinase inhibition privileged scaffold patent mapping

Physicochemical Differentiation: Computed Descriptors for Analog Selection

The target compound possesses 4 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, 5 rotatable bonds, a topological polar surface area of 61.87 Ų, and a computed exact mass of 283.1563734 Da [1]. In contrast, a simpler analog—N4‑cyclopropyl‑N6,N6‑dimethylpyrimidine‑4,6‑diamine (CAS 1353987‑43‑5)—has a molecular weight of only 178.23 Da, roughly 105 Da lighter, and lacks the piperidine ring, which dramatically lowers its hydrogen‑bonding capacity and polar surface area . These computed physicochemical differences imply that the target compound will exhibit distinct solubility, permeability, and protein‑binding characteristics relative to smaller dialkylamino analogs, an important consideration when progressing from in vitro to cell‑based assays.

Drug-likeness physicochemical properties QSAR

Optimal Application Scenarios for N4-Cyclopropyl-N6-(piperidin-2-ylmethyl)pyrimidine-4,6-diamine Hydrochloride Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Libraries

The compound is best deployed as a diversity point in 4,6‑diaminopyrimidine‑based kinase inhibitor libraries. Its position within the claimed space of US 8,748,606 [1] ensures that any potent hits can be pursued with freedom‑to‑operate considerations already mapped. The N4‑cyclopropyl group provides conformational constraint, while the piperidin‑2‑ylmethyl side chain offers a solubilizing handle and a vector for further derivatization, distinguishing it from simpler dialkylamino analogs that lack the piperidine ring . Procurement from MolCore (≥98% purity) is recommended to minimize confounding biological readout from impurities .

Regioisomer‑Controlled SAR Studies

When exploring the impact of piperidine substitution on kinase selectivity, the piperidin‑2‑ylmethyl regioisomer (CAS 1353956‑39‑4) can be directly compared with its piperidin‑3‑ylmethyl isomer (CAS 1353980‑49‑0) [2]. Because the two isomers share identical molecular weight and formula, any differences in kinase inhibition profiles can be unambiguously attributed to the spatial orientation of the piperidine nitrogen, enabling clean SAR interpretation.

Physicochemical Property Optimization in Hit‑to‑Lead Progression

In hit‑to‑lead programs where a low‑molecular‑weight pyrimidine‑4,6‑diamine hit (e.g., CAS 1353987‑43‑5, MW 178.23 ) shows poor cellular permeability or high efflux, the target compound offers a 105 Da larger, more polar analog with an additional hydrogen‑bond donor and larger polar surface area. This structural upgrade can improve aqueous solubility while maintaining the core kinase‑binding pharmacophore, providing a rational step in lead optimization without venturing into untested scaffold space.

Quality‑Sensitive Biochemical and Cellular Assays

For assays where compound purity is paramount—such as SPR‑based binding kinetics, fluorescence polarization displacement, or high‑content cell‑based imaging—the NLT 98% purity material from MolCore is the preferred choice over the 95% purity grade from AKSci . The 3% purity gap can be critical when working at high compound concentrations where even minor impurities may contribute to off‑target effects or assay interference.

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